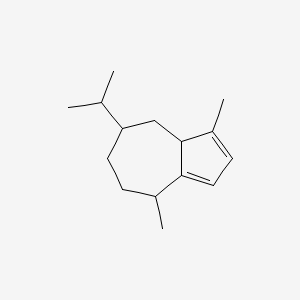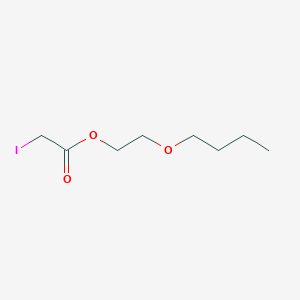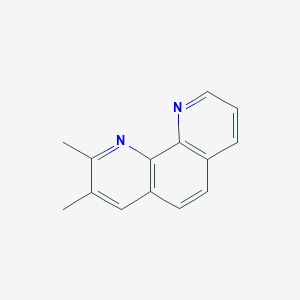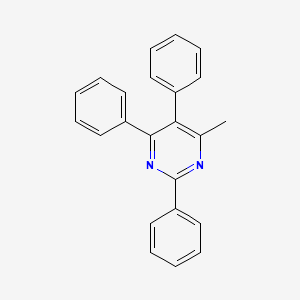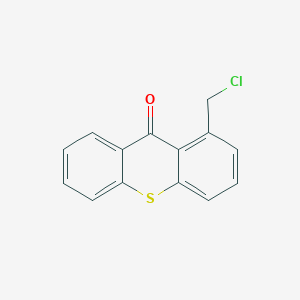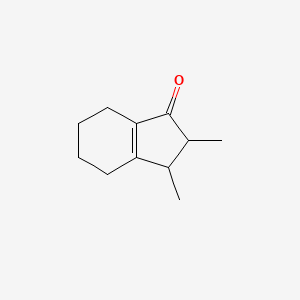![molecular formula C6H12N2O3S B14640024 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid CAS No. 52941-95-4](/img/structure/B14640024.png)
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids. Sulfonic acids are characterized by the presence of a sulfonic acid group (SO₃H) attached to an organic moiety. This compound is known for its strong acidic properties and its ability to participate in various chemical reactions due to the presence of both amino and sulfonic acid functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of an appropriate amine with a sulfonic acid derivative under controlled conditions. For example, the reaction of allylamine with a sulfonic acid derivative in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted amino compounds. These products have various applications in different fields .
Scientific Research Applications
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug intermediate.
Industry: Utilized in the production of polymers, coatings, and other industrial products
Mechanism of Action
The mechanism of action of 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in acid-base reactions, while the amino group can form hydrogen bonds and interact with other functional groups. These interactions can influence the compound’s reactivity and its effects in different applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-Amino-1-propanesulfonic acid: Known for its use as a gabamimetic agent and its neurological effects.
1-Propanesulfonic acid: Used in various industrial applications and as a reagent in organic synthesis.
CAPS (3-(Cyclohexylamino)-1-propanesulfonic acid): A buffering agent used in biochemistry.
Uniqueness
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid is unique due to its combination of amino and sulfonic acid functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its strong acidic properties and reactivity make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
52941-95-4 |
|---|---|
Molecular Formula |
C6H12N2O3S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-(1-aminoprop-2-enylideneamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-3-6(7)8-5(2)4-12(9,10)11/h3,5H,1,4H2,2H3,(H2,7,8)(H,9,10,11) |
InChI Key |
YVEOMTKJGMORCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)O)N=C(C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


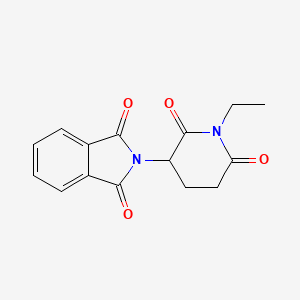
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
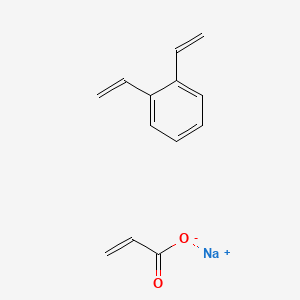
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
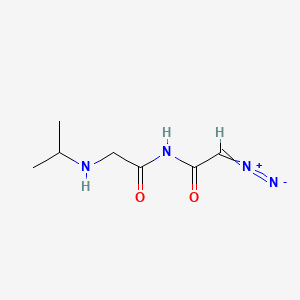
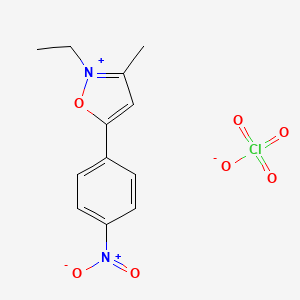
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
